molecular formula C13H18O3S B14599077 2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol CAS No. 60012-50-2

2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol

Cat. No.: B14599077
CAS No.: 60012-50-2
M. Wt: 254.35 g/mol
InChI Key: VCCDURWUGPPRAL-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a benzenesulfonylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with benzenesulfonylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzenesulfonylmethyl group is introduced to the cyclohexane ring. The resulting intermediate is then reduced to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Benzyl-substituted cyclohexanol.

    Substitution: Halogenated or aminated cyclohexanol derivatives.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving sulfonyl groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Lacks the benzenesulfonyl group, making it less reactive in certain chemical reactions.

    Benzenesulfonylmethane: Does not have the cyclohexane ring, limiting its structural versatility.

    Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.

Uniqueness

2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol is unique due to the presence of both a benzenesulfonylmethyl group and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

60012-50-2

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O3S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2

InChI Key

VCCDURWUGPPRAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CS(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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